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Compound of Interest

Compound Name: Olgotrelvir

Cat. No.: B15136762

For Researchers, Scientists, and Drug Development Professionals

Olgotrelvir (formerly STI-1558) is an orally bioavailable antiviral agent demonstrating a novel
dual mechanism of action against SARS-CoV-2. This guide provides a comprehensive
comparison of its in vitro and in vivo efficacy, supported by available experimental data, to
inform researchers and drug development professionals.

At a Glance: Olgotrelvir's Efficacy

Olgotrelvir is a prodrug that is converted to its active form, AC1115, in the body. AC1115
targets both the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral
replication, and human cathepsin L, a host protease involved in viral entry into cells.[1][2][3]
This dual-inhibition strategy offers the potential for enhanced antiviral activity and a higher
barrier to resistance.

Quantitative Efficacy Data

The following tables summarize the key quantitative data on the in vitro and in vivo efficacy of
Olgotrelvir and its active form, AC1115.

In Vitro Efficacy of AC1115
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SARS-CoV-2
Target . Assay IC50/EC50 Reference
Variant
SARS-CoV-2 Enzymatic
WA-1 o IC50: 2.7 nM [1]
Mpro Inhibition
SARS-CoV-2 ) Enzymatic
Omicron o IC50: 14.3 nM [1]
Mpro Inhibition
Human Enzymatic
) - o IC50: 27.4 pM [1]
Cathepsin L Inhibition
Antiviral Assay
SARS-CoV-2 WA-1 EC50: 1.0 uM [1]
(Vero EB6 cells)
Alpha, Beta, o
Antiviral Assay EC50: 0.28 -
SARS-CoV-2 Delta, Gamma, [4]
(Vero EB6 cells) 4.26 uM
Lambda
) Antiviral Assay
SARS-CoV-2 Omicron BA.5 EC50: 0.8 pM [1]
(Vero EB6 cells)
Antiviral Assay
(differentiated
SARS-CoV-2 Omicron BA.5 normal human EC50: <41 nM [1]

bronchial

epithelial cells)

In Vivo Efficacy of Olgotrelvir in K18-hACE2 Transgenic

Mice
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Treatment o
Dosage Key Findings Reference
Schedule

Significantly reduced
lung virus load,

Prophylactic prevented body
500 mg/kg and 1000

(immediately after weight loss, and [1]
mg/kg (oral, BID)

viral inoculation) reduced cytokine
release and lung

pathology.

Resulted in a
significant reduction of
viral RNA shedding [4]

and prevention of

1000 mg/kg (oral, Therapeutic (12 hours
BID) post-infection)

body weight loss.

Blocked the release of
] pro-inflammatory
400 mg/kg (oral, BID) Prophylactic ) [5]
cytokines (IL-6, TNF-

o, GM-CSF).

Experimental Protocols

Detailed, step-by-step protocols for the following key experiments are outlined below based on
publicly available information and general laboratory procedures.

SARS-CoV-2 Main Protease (Mpro) Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay is a common method to determine the
inhibitory activity of compounds against SARS-CoV-2 Mpro.

o Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide
with a FRET pair (e.g., Edans/Dabcyl), assay buffer (e.g., Tris-HCI, NaCl, EDTA, DTT), test
compound (AC1115), and a positive control inhibitor (e.g., nirmatrelvir).

e Procedure:
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1. The test compound is serially diluted in the assay buffer.

2. Recombinant Mpro enzyme is pre-incubated with the diluted compound or control in a
microplate.

3. The FRET substrate is added to initiate the enzymatic reaction.

4. The fluorescence intensity is measured over time using a microplate reader at the
appropriate excitation and emission wavelengths.

5. The rate of substrate cleavage is calculated from the increase in fluorescence.

o Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the
enzyme inhibition percentage against the logarithm of the compound concentration and
fitting the data to a dose-response curve.

In Vitro Antiviral Activity Assay in Vero E6 Cells

This assay evaluates the ability of a compound to inhibit SARS-CoV-2 replication in a cell-
based model.

o Cell Culture: Vero E6 cells, which are susceptible to SARS-CoV-2 infection, are cultured in a
suitable medium (e.g., DMEM with fetal bovine serum and antibiotics) and seeded in 96-well
plates.

e Virus Infection:
1. Cells are infected with a known titer of a SARS-CoV-2 variant.

2. Simultaneously, the cells are treated with serial dilutions of the test compound
(Olgotrelvir/AC1115) or a placebo.

 Incubation: The plates are incubated for a defined period (e.g., 2-3 days) to allow for viral
replication.

» Quantification of Viral Replication: The extent of viral replication is measured using one of
several methods:
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o Cytopathic Effect (CPE) Assay: The percentage of cells showing virus-induced damage is
visually assessed.

o Plaque Reduction Assay: The number of viral plaques (zones of cell death) is counted.

o Quantitative RT-PCR (qRT-PCR): The amount of viral RNA in the cell culture supernatant
is quantified.

o Data Analysis: The half-maximal effective concentration (EC50), the concentration at which
50% of viral replication is inhibited, is calculated.

In Vivo Efficacy in K18-hACE2 Transgenic Mouse Model

This animal model is used to assess the in vivo efficacy of antiviral candidates.

e Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and
are susceptible to SARS-CoV-2 infection, are used.

« Infection: Mice are intranasally inoculated with a specific strain of SARS-CoV-2.
e Treatment:

o Prophylactic model: Treatment with Olgotrelvir or a vehicle control is initiated shortly
before or at the time of infection.

o Therapeutic model: Treatment begins at a specified time point after infection.

e Monitoring: The mice are monitored daily for clinical signs of disease, including body weight
loss and mortality.

o Endpoint Analysis: At specific time points post-infection, tissues (e.g., lungs) are harvested to
measure:

o Viral load: Quantified by plague assay or qRT-PCR.
o Histopathology: To assess lung damage.

o Cytokine levels: To measure the inflammatory response.
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o Data Analysis: The efficacy of the treatment is determined by comparing the outcomes in the
Olgotrelvir-treated group to the vehicle-treated control group.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the dual-inhibition mechanism of Olgotrelvir and a general

workflow for its efficacy evaluation.
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Caption: Dual-inhibition mechanism of Olgotrelvir's active form, AC1115.
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Caption: General workflow for evaluating the efficacy of Olgotrelvir.

Comparative Performance

A key advantage of Olgotrelvir is its potent activity against nirmatrelvir-resistant Mpro mutants.
[1] Nirmatrelvir is the active component of Paxlovid, a leading oral antiviral for COVID-19. The
emergence of resistance to existing therapies is a significant concern, and Olgotrelvir's
efficacy against such variants suggests it could be a valuable alternative. Furthermore,
Olgotrelvir is designed as a standalone treatment and does not require co-administration with
ritonavir, a CYP3A4 inhibitor used to boost nirmatrelvir levels.[1] This could reduce the potential

for drug-drug interactions, a known limitation of Paxlovid.

However, direct head-to-head experimental data comparing the in vitro and in vivo efficacy of
Olgotrelvir with other authorized antivirals like Paxlovid and remdesivir under the same
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experimental conditions is limited in the public domain. Such studies would be crucial for a
definitive comparative assessment.

Conclusion

Olgotrelvir demonstrates promising in vitro and in vivo efficacy against SARS-CoV-2, including
variants of concern. Its dual mechanism of action, targeting both viral replication and entry, and
its activity against nirmatrelvir-resistant mutants, position it as a next-generation oral antiviral
candidate. Further publication of detailed experimental protocols and direct comparative
studies will be essential for a complete understanding of its therapeutic potential relative to
other available treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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